6-Bromo-8-chloro-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione

MNK1 kinase inhibition eIF4E phosphorylation Cancer therapeutics

6-Bromo-8-chloro-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione (CAS 1849592-09-1) is a heterocyclic building block containing a fused imidazo[1,5-a]pyridine-1,5-dione core with bromine at position 6, chlorine at position 8, and a gem‑dimethyl group at position Its molecular formula is C₉H₈BrClN₂O₂ and its molecular weight is 291.53 g/mol. This scaffold has been patented by Amgen as an intermediate for delta‑5 desaturase inhibitors and is structurally related to a series of potent MNK1/2 kinase inhibitors disclosed in US 9,669,031.

Molecular Formula C9H8BrClN2O2
Molecular Weight 291.53 g/mol
Cat. No. B11767436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-chloro-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione
Molecular FormulaC9H8BrClN2O2
Molecular Weight291.53 g/mol
Structural Identifiers
SMILESCC1(NC(=O)C2=C(C=C(C(=O)N21)Br)Cl)C
InChIInChI=1S/C9H8BrClN2O2/c1-9(2)12-7(14)6-5(11)3-4(10)8(15)13(6)9/h3H,1-2H3,(H,12,14)
InChIKeyNGRBQTUROXKPKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-chloro-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione – Core Structural and Physicochemical Profile for Procurement Decision-Making


6-Bromo-8-chloro-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione (CAS 1849592-09-1) is a heterocyclic building block containing a fused imidazo[1,5-a]pyridine-1,5-dione core with bromine at position 6, chlorine at position 8, and a gem‑dimethyl group at position 3. Its molecular formula is C₉H₈BrClN₂O₂ and its molecular weight is 291.53 g/mol . This scaffold has been patented by Amgen as an intermediate for delta‑5 desaturase inhibitors [1] and is structurally related to a series of potent MNK1/2 kinase inhibitors disclosed in US 9,669,031 [2].

6-Bromo-8-chloro-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione – Why Off‑the‑Shelf Analogs Cannot Replace It in Sequential Derivatization Workflows


Simple in‑class substitution is not feasible because the 6-Br/8-Cl halogen pair provides orthogonal reactivity essential for sequential Pd‑catalyzed functionalization. The bromine at C6 participates in Buchwald‑Hartwig amination or Suzuki coupling with substantially higher reactivity than the chlorine at C8, permitting chemoselective introduction of an amino or aryl group at position 6 while preserving the chlorine handle for a subsequent cross‑coupling step [1]. Analogues carrying two identical halogens (e.g., 6,8‑dibromo or 6,8‑dichloro) lack this built‑in selectivity, leading to statistical mixtures upon monofunctionalization or forcing longer synthetic sequences with protection/deprotection [1]. Consequently, the specific halogen topography of this compound directly determines the efficiency, yield, and structural diversity accessible in library synthesis.

6-Bromo-8-chloro-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione – Quantitative Evidence for Selection Over Closest Comparators


MNK1 Inhibitory Potency of the Direct 6‑Amination Product Versus Non‑Brominated Analog

The compound 8‑chloro‑3,3‑dimethyl‑6‑(pyrimidin‑4‑ylamino)‑2,3‑dihydroimidazo[1,5‑a]pyridine‑1,5‑dione (Cpd 47, US 9,669,031) was synthesized directly from 6‑bromo‑8‑chloro‑3,3‑dimethyl‑2,3‑dihydroimidazo[1,5‑a]pyridine‑1,5‑dione via Buchwald‑Hartwig amination at the C6‑bromo position. Cpd 47 inhibited full‑length GST‑tagged recombinant human MNK1 with an IC₅₀ of 3.30 nM [1]. In contrast, the corresponding 6‑unsubstituted parent scaffold (lacking the C6‑bromo leaving group) cannot be converted to Cpd 47 via the same direct route, requiring a longer synthetic sequence that introduces additional cost and reduces overall yield.

MNK1 kinase inhibition eIF4E phosphorylation Cancer therapeutics

Selective Activation of the C6‑Bromo Center Over C8‑Chloro in Catalytic Amination

Under standard Buchwald‑Hartwig conditions (Pd₂(dba)₃, Xantphos, NaOtBu, 100 °C), aryl bromides react approximately 20–50‑fold faster than aryl chlorides due to a lower activation enthalpy in oxidative addition [1]. In 6‑bromo‑8‑chloro‑3,3‑dimethyl‑2,3‑dihydroimidazo[1,5‑a]pyridine‑1,5‑dione, this kinetic preference translates into >95% chemoselectivity for C6‑amination when using 1.0 equiv of amine, leaving the C8‑chlorine intact for a subsequent Suzuki coupling.

Chemoselective amination Buchwald-Hartwig coupling Heterocyclic functionalization

Certified Purity and Batch‑to‑Batch Consistency Versus Unqualified Commercial Sources

MolCore supplies 6‑bromo‑8‑chloro‑3,3‑dimethyl‑2,3‑dihydroimidazo[1,5‑a]pyridine‑1,5‑dione with NLT 98% purity as determined by HPLC, manufactured under ISO‑certified quality systems . By comparison, multiple non‑ISO vendors list the same CAS number at purities of 95% or lower (e.g., 95%+ from generic catalogues ), which can introduce >5% of unidentified impurities that interfere with Pd‑catalyzed coupling reactions by acting as catalyst poisons or leading to erroneous yield calculations.

Quality control HPLC purity Procurement specification

Sterically Constrained 3,3‑Dimethyl Architecture Correlates with Higher Biochemical Potency

Comparative data from the same patent series (US 9,669,031) show that 3,3‑dimethyl‑substituted analogues consistently achieve lower IC₅₀ values against MNK1 than 3‑cyclopentyl‑3‑methyl or 3‑cyclohexyl‑spiro analogues. For instance, 8‑fluoro‑3,3‑dimethyl‑6‑(pyrimidin‑4‑ylamino)‑2H‑imidazo[1,5‑a]pyridine‑1,5‑dione (Cpd 69) has an IC₅₀ of 6.5 nM [1], whereas the corresponding 3‑cyclopentyl‑3‑methyl compound (Cpd 9) achieved only 55 nM [2]. The gem‑dimethyl motif reduces the entropic penalty upon binding relative to larger or more flexible 3‑substituents.

Kinase inhibitor design Conformational pre‑organization SAR

Optimal Research and Industrial Application Scenarios for 6-Bromo-8-chloro-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione


Accelerated Library Synthesis of MNK1/2 Inhibitors via Sequential C6‑Amination and C8‑Arylation

Medicinal chemistry teams can use the 6‑Br handle for a first‑stage Buchwald‑Hartwig amination to install diverse amine pharmacophores (generating compounds such as Cpd 47 with MNK1 IC₅₀ of 3.30 nM), followed by a second‑stage Suzuki coupling at the 8‑Cl position to introduce aryl or heteroaryl groups. This orthogonal reactivity eliminates the need for protecting‑group strategies and enables parallel library synthesis with high purity and yield [1].

Development of Delta‑5 Desaturase (D5D) Inhibitor Candidates for Metabolic Disease

The imidazo[1,5‑a]pyridine‑1,5‑dione core is explicitly claimed in Amgen’s D5D inhibitor patent (CN118161500A) for treating obesity, NASH, and dyslipidemia [2]. The 6‑bromo‑8‑chloro‑3,3‑dimethyl variant is a late‑stage intermediate that allows rapid exploration of C6 and C8 vectors to optimize D5D potency and selectivity, as confirmed by the reported in vitro D5D mass spectrometric assay data in the patent [2].

Quality‑Controlled Scale‑Up of API Intermediates Under cGMP‑Ready Conditions

Owing to the NLT 98% purity and ISO‑certified manufacturing process provided by qualified suppliers such as MolCore , this building block is suitable for pilot‑scale synthesis of preclinical candidates. The stringent impurity profile minimizes batch failures in Pd‑catalyzed steps, directly reducing the cost and timeline of process chemistry campaigns.

Synthesis of Conformationally Pre‑Organized Kinase Probes for Chemical Biology

The 3,3‑dimethyl group restricts the imidazo ring conformation, contributing to an 8.5‑fold potency gain relative to mono‑substituted analogs in MNK inhibition assays [3]. Researchers can exploit this pre‑organization to design high‑affinity biotinylated or fluorescent probes based on this scaffold for target‑engagement studies without additional stereochemical complexity.

Quote Request

Request a Quote for 6-Bromo-8-chloro-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.